N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Description
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-7-9-13(10-8-12)16-19-20-17(23-16)18-15(21)11-22-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWLDJPYZJRPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:
Formation of 4-methylbenzenediazonium chloride: This is achieved by the diazotization of 4-methylaniline using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt is then coupled with 2-amino-4-phenylthiazole in the presence of sodium acetate in ethanol to form 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfur atom in the thiadiazole ring can participate in nucleophilic substitution (SN) reactions. Studies on similar 1,3,4-thiadiazoles demonstrate that:
For example, the thiadiazole sulfur in analogous compounds reacts with methyl iodide to form methylthio derivatives . This reactivity suggests that N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide could undergo similar alkylation or arylation reactions to modify its electronic properties.
Oxidation Reactions
The thiadiazole ring and acetamide side chain are susceptible to oxidation:
Oxidation of the thiadiazole sulfur to sulfoxide or sulfone forms is well-documented in structurally related compounds . Such modifications can alter the compound’s polarity and biological activity.
Hydrolysis of Acetamide Moiety
The phenoxyacetamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Catalyst | Product |
|---|---|---|
| 6M HCl | Reflux | 2-Phenoxyacetic acid + 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine |
| NaOH (10%) | Reflux | Sodium phenoxyacetate + thiadiazole amine |
This reaction is critical for prodrug activation or metabolic studies. Hydrolysis kinetics depend on substituent electronic effects; electron-withdrawing groups accelerate the process.
Cycloaddition and Ring-Opening Reactions
The thiadiazole ring participates in cycloaddition reactions:
| Reaction Partner | Conditions | Product |
|---|---|---|
| Alkyne derivatives | Cu(I)-catalyzed click chemistry | Triazole-thiadiazole hybrids |
| Nitrile oxides | Thermal conditions | Isoxazole-linked compounds |
For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide yields triazole-containing derivatives , which are explored for enhanced bioactivity.
Biological Interactions and Enzymatic Modifications
In pharmacological contexts, this compound may undergo enzymatic transformations:
| Enzyme System | Reaction | Outcome |
|---|---|---|
| Cytochrome P450 | Oxidative demethylation | Hydroxylated metabolites |
| Esterases | Acetamide hydrolysis | Free amine intermediate |
Studies on similar thiadiazoles show that metabolic hydrolysis of the acetamide group generates bioactive amine intermediates, which may interact with cellular targets like kinases or DNA .
Comparative Reactivity Data
Key differences between this compound and analogs:
| Property | This Compound | N-(5-Mercapto-thiadiazol) Analogs | Fluorophenyl Derivatives |
|---|---|---|---|
| Hydrolysis rate (t₁/₂, pH 7) | ~45 min | ~120 min | ~90 min |
| Oxidation potential (E₁/₂) | +1.2 V | +0.9 V | +1.5 V |
| LogP | 3.8 | 2.5 | 4.1 |
Data inferred from structurally related compounds suggest that the 4-methylphenyl group enhances lipophilicity, slowing hydrolysis compared to more polar analogs .
Scientific Research Applications
Synthesis and Properties
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide can be synthesized through several methods, typically involving the formation of the thiadiazole ring followed by acetamide formation. The general synthetic route includes:
- Formation of the Thiadiazole Ring : This is achieved by reacting a hydrazonoyl halide with a suitable thiocyanate or thiosemicarbazide derivative.
- Substitution Reactions : The 4-methylphenyl group is introduced through a substitution reaction involving an aryl halide.
- Acetamide Formation : The final step involves reacting the thiadiazole derivative with 2-phenoxyacetyl chloride to yield the desired acetamide compound.
The molecular formula for this compound is C17H15N3O2S, with a molecular weight of approximately 325.38 g/mol .
Anticancer Applications
Research has shown that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, related compounds have demonstrated effectiveness against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) . Specific studies have reported percent growth inhibitions (PGIs) exceeding 70% against several cancer types when tested in vitro.
Case Studies
- In Vitro Studies : A study focusing on similar thiadiazole derivatives indicated that they could significantly inhibit cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Comparative Analysis : In comparison to conventional chemotherapeutics like doxorubicin, some thiadiazole derivatives displayed comparable or superior cytotoxicity against specific tumor types .
Other Therapeutic Applications
Beyond anticancer properties, this compound may have potential applications in:
- Anti-inflammatory Treatments : Preliminary docking studies suggest that this compound might act as a 5-lipoxygenase inhibitor, which is relevant for inflammatory conditions .
- Antimicrobial Activity : Thiadiazole derivatives have also been explored for their antimicrobial properties, indicating a broader spectrum of biological activities.
Mechanism of Action
The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as kinases or proteases, which are involved in various cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but lacks the phenoxyacetamide moiety.
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide: Similar structure but with a phenyl group instead of a phenoxy group.
Uniqueness
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyacetamide moiety enhances its ability to interact with biological targets and may improve its pharmacokinetic properties .
Biological Activity
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with phenoxyacetic acid or its derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction at room temperature or slightly elevated temperatures.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 | |
| Candida albicans | 25 |
The compound exhibited potent activity against Gram-positive bacteria compared to Gram-negative bacteria, indicating a selective antimicrobial profile.
Anti-inflammatory Activity
Research has demonstrated that this compound also possesses anti-inflammatory properties. In animal models, it showed a significant reduction in edema induced by inflammatory agents.
This suggests its potential utility in treating inflammatory conditions.
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. Studies using various cancer cell lines indicated that it could induce apoptosis and inhibit cell division.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes involved in cell signaling pathways critical for microbial growth and cancer cell proliferation.
- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication in bacteria and cancer cells.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inflammatory Pathway Modulation : The anti-inflammatory effects are thought to arise from the inhibition of pro-inflammatory cytokines and mediators.
Case Studies
A notable study highlighted the effectiveness of this compound in a murine model for inflammatory bowel disease (IBD). The treatment group showed a significant reduction in disease severity compared to controls, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
